5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine
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Overview
Description
5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine is a compound belonging to the benzodiazole family. It has the molecular formula C7H5BrFN3 and a molecular weight of 230. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzodiazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine typically involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound. This is followed by a redox reaction to obtain the desired benzodiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases, alcohols, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzodiazole ring.
Scientific Research Applications
5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine: Similar in structure but with a different position of the fluorine atom.
Other Benzodiazole Derivatives: Compounds with different substituents on the benzodiazole ring.
Properties
CAS No. |
1388046-59-0 |
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Molecular Formula |
C7H5BrFN3 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12) |
InChI Key |
KHZDQUGQWXCTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)F)Br |
Purity |
95 |
Origin of Product |
United States |
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